BenchChemオンラインストアへようこそ!

(1,4-Dimethylcyclohexyl)methanamine

Amine derivatization medicinal chemistry building block

(1,4-Dimethylcyclohexyl)methanamine (CAS 1511900-85-8) is a primary aliphatic amine belonging to the cyclohexylmethylamine class, with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol. The compound features a methanamine (–CH₂NH₂) group attached to a 1,4-dimethyl-substituted cyclohexane ring, distinguishing it from simpler cyclohexylamine derivatives through increased steric bulk, conformational restriction, and modulated lipophilicity.

Molecular Formula C9H19N
Molecular Weight 141.25 g/mol
CAS No. 1511900-85-8
Cat. No. B1466804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1,4-Dimethylcyclohexyl)methanamine
CAS1511900-85-8
Molecular FormulaC9H19N
Molecular Weight141.25 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)(C)CN
InChIInChI=1S/C9H19N/c1-8-3-5-9(2,7-10)6-4-8/h8H,3-7,10H2,1-2H3
InChIKeyVJRVEAHNLZDWPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1,4-Dimethylcyclohexyl)methanamine CAS 1511900-85-8: A Substituted Cyclohexylmethylamine Scaffold for Drug Discovery and Chemical Synthesis


(1,4-Dimethylcyclohexyl)methanamine (CAS 1511900-85-8) is a primary aliphatic amine belonging to the cyclohexylmethylamine class, with the molecular formula C₉H₁₉N and a molecular weight of 141.25 g/mol . The compound features a methanamine (–CH₂NH₂) group attached to a 1,4-dimethyl-substituted cyclohexane ring, distinguishing it from simpler cyclohexylamine derivatives through increased steric bulk, conformational restriction, and modulated lipophilicity. This scaffold is structurally related to the C-(1-aryl-cyclohexyl)-methylamine chemotype explored by Novartis as selective, orally bioavailable dipeptidyl peptidase IV (DPP IV) inhibitors with low-nanomolar potency [1]. It also shares the amino-alkyl-cyclohexane architecture of Merz's uncompetitive NMDA receptor antagonists, which demonstrated neuroprotective IC₅₀ values in the low-micromolar range [2]. The compound is commercially available as a research chemical with typical purity ≥95%, including as separated diastereomers .

Why (1,4-Dimethylcyclohexyl)methanamine CAS 1511900-85-8 Cannot Be Replaced by Common Cyclohexylamine Analogs


Generic substitution among cyclohexylamine derivatives is precluded by three critical structural determinants that govern both chemical reactivity and biological target engagement. First, the 1,4-dimethyl substitution pattern introduces steric constraints not present in unsubstituted cyclohexylmethanamine (CAS 3218-02-8), directly impacting conformational preferences and binding pocket complementarity . Second, the compound retains a primary amine nucleophile, unlike tertiary amine analogs such as N,N-dimethylcyclohexylamine (DMCHA, CAS 98-94-2), which lacks the hydrogen-bond donor capacity essential for amide coupling, reductive amination, and key target interactions—the cryo-EM structure of mTAAR7f bound to DMCHA confirms that tertiary amines engage receptors through fundamentally different binding modes than primary amines [1]. Third, the 1,4-substitution creates stereochemical complexity: the compound exists as separable cis/trans diastereomers, and stereochemistry at the ring positions has been shown in the C-(1-aryl-cyclohexyl)-methylamine DPP IV inhibitor series to profoundly affect potency and selectivity [2]. These factors mean that procurement of the exact compound—with defined substitution pattern, amine class, and stereochemistry—is non-negotiable for reproducible research outcomes.

(1,4-Dimethylcyclohexyl)methanamine CAS 1511900-85-8: Quantitative Differentiation Evidence Guide


Primary Amine Functionality Differentiates (1,4-Dimethylcyclohexyl)methanamine from Tertiary Amine DMCHA in Derivatization and Target-Engagement Potential

(1,4-Dimethylcyclohexyl)methanamine contains a primary amine (–CH₂NH₂) with two hydrogen-bond donor sites and a nucleophilic nitrogen amenable to amide bond formation, sulfonamide coupling, reductive amination, and urea synthesis. In contrast, N,N-dimethylcyclohexylamine (DMCHA, CAS 98-94-2) is a tertiary amine with no N–H donor capacity, restricting its synthetic utility to quaternization or use as a non-derivatizable catalyst . The cryo-EM structure of the murine trace amine-associated receptor TAAR7f in complex with DMCHA (PDB: 8OSF, 2.9 Å resolution) reveals that the tertiary amine of DMCHA forms a charge-charge interaction with an aspartic acid residue in the orthosteric binding pocket, but lacks hydrogen-bond donor interactions that a primary amine could contribute—a distinction with direct implications for structure-based drug design where hydrogen-bond networks often determine selectivity [1].

Amine derivatization medicinal chemistry building block

Increased Lipophilicity of (1,4-Dimethylcyclohexyl)methanamine Versus Unsubstituted Cyclohexylmethanamine Enhances Membrane Permeability Potential

The 1,4-dimethyl substitution on the cyclohexane ring increases the predicted logP of (1,4-dimethylcyclohexyl)methanamine by approximately 0.77–0.84 log units compared to unsubstituted cyclohexylmethanamine (CAS 3218-02-8, logP = 1.54, measured by HPLC) [1]. Experimental logP for N,N-dimethylcyclohexylamine (a structurally related C₉H₁₉N isomer) is reported as 2.31 at 25 °C [2], providing a cross-study benchmark. This lipophilicity shift is significant: in the amino-alkyl-cyclohexane NMDA antagonist series, CNS penetration (as measured by in vivo ED₅₀ in MES-induced convulsion assays) correlated with in vitro potency, with ED₅₀ values spanning 3.6–130 mg/kg i.p., suggesting that moderate lipophilicity facilitates CNS access without excessive tissue sequestration [3]. For (1,4-dimethylcyclohexyl)methanamine, the predicted logP of ~2.3 positions it favorably within the CNS-accessible range while maintaining aqueous solubility suitable for in vitro assay formats.

Lipophilicity ADME blood-brain barrier

C-(1-Aryl-cyclohexyl)-methylamine Scaffold Validation: Low-nanomolar DPP IV Inhibition Demonstrates the Pharmacological Relevance of the Substituted Cyclohexylmethylamine Architecture

The C-(1-aryl-cyclohexyl)-methylamine chemotype, of which (1,4-dimethylcyclohexyl)methanamine represents the saturated carbocyclic core without the aryl substituent, was optimized by Novartis to yield DPP IV inhibitors with low-nanomolar potency (IC₅₀ < 10 nM for optimized analogs) and excellent oral pharmacokinetic profiles in the rat [1]. Co-crystal structures of DPP4 complexed with compound 12a (PDB: 4N8E, 2.3 Å resolution) confirm that the cyclohexylmethylamine moiety occupies the S1 pocket of the enzyme, with the amine group engaging in critical hydrogen-bond interactions with catalytic residues [2]. In contrast, established DPP IV inhibitors such as sitagliptin employ a β-amino butyl amide moiety; the cyclohexylamine-based design was conceived through molecular modeling that suggested the central β-amino amide could be productively replaced by a cyclohexylamine group, a hypothesis validated by crystallography [3]. The 1,4-dimethyl substitution pattern on the cyclohexane ring provides additional steric complementarity to the enzyme pocket that unsubstituted cyclohexylmethylamine cannot achieve.

DPP IV inhibition type 2 diabetes structure-based drug design

Amino-alkyl-cyclohexane Class Validation: Neuroprotective Activity in the Low Micromolar Range Establishes the Therapeutic Potential of Substituted Cyclohexylmethylamines

The amino-alkyl-cyclohexane class, encompassing the core architecture of (1,4-dimethylcyclohexyl)methanamine, was systematically characterized by Merz as uncompetitive NMDA receptor antagonists with fast blocking kinetics and strong voltage dependency [1]. In cultured cortical neurons, the prototypical compound MRZ 2/579 (1-amino-1,3,3,5,5-pentamethylcyclohexane) protected against glutamate-induced excitotoxicity with an IC₅₀ of 2.16 ± 0.03 µM, comparable to the clinically used NMDA antagonist memantine (IC₅₀ ≈ 1–2 µM in similar assays) [2]. Critically, structure-activity relationship analysis across 36 amino-alkyl-cyclohexane derivatives revealed that Ki values for [³H]-MK-801 displacement spanned a 95-fold range (1.5–143 µM), demonstrating that the number, position, and stereochemistry of methyl substituents on the cyclohexane ring are key determinants of NMDA receptor affinity [1]. MRZ 2/579 exhibited no selectivity among NMDA receptor subtypes (NR1a/2A–2D IC₅₀ values: 0.42–0.56 µM), contrasting with memantine which showed 3-fold selectivity for NR1a/2C and NR1a/2D over NR1a/2A receptors [1]. This suggests that the 1,4-dimethyl substitution pattern, distinct from the 1,3,3,5,5-pentamethyl arrangement of MRZ 2/579, may yield a differentiated selectivity profile.

NMDA receptor neuroprotection excitotoxicity

Diastereomeric Availability of (1,4-Dimethylcyclohexyl)methanamine Enables Stereochemistry-Dependent SAR Exploration

(1,4-Dimethylcyclohexyl)methanamine is commercially available as separated diastereomers (cis and trans configurations at the 1,4-positions relative to the methanamine group), enabling stereochemically defined SAR studies . This is significant because the C-(1-aryl-cyclohexyl)-methylamine DPP IV inhibitor series demonstrated that stereochemistry at the cyclohexane ring directly impacts potency: the syn and trans diastereomers of the Novartis lead compounds exhibited differential DPP IV inhibitory activity, with co-crystal structures confirming that only one diastereomer adopts the bioactive conformation compatible with the enzyme binding pocket [1]. In the amino-alkyl-cyclohexane NMDA antagonist series, the 3,3,5,5-tetramethyl substitution pattern of MRZ 2/579 similarly highlights the critical role of methyl group stereochemistry in determining receptor binding kinetics and voltage dependency [2]. The availability of (1,4-dimethylcyclohexyl)methanamine as defined diastereomers eliminates the need for costly and low-yield chiral resolution or asymmetric synthesis at the early-stage SAR exploration phase.

Stereochemistry diastereomers structure-activity relationship

Conformational Restriction by 1,4-Dimethyl Substitution Reduces Entropic Penalty Upon Target Binding Relative to Unsubstituted Cyclohexylmethylamine

The 1,4-dimethyl substitution pattern on the cyclohexane ring imposes conformational restriction by biasing the chair conformer population and limiting rotational freedom of the ring relative to the methanamine side chain. By comparison, unsubstituted cyclohexylmethanamine (CAS 3218-02-8) undergoes rapid ring-flipping (barrier ≈ 10.8 kcal/mol for cyclohexane) with minimal energetic preference for any single conformation [1]. This conformational pre-organization is a well-established principle in medicinal chemistry: the entropic cost of freezing rotatable bonds upon target binding is estimated at approximately 0.6–1.6 kcal/mol per restricted rotor, translating to a potential 3- to 15-fold enhancement in binding affinity for conformationally constrained analogs [2]. In the DPP IV inhibitor series, crystallographic evidence confirms that the cyclohexyl ring adopts a single chair conformation within the enzyme active site, with the 1-aryl substituent occupying a specific hydrophobic sub-pocket—optimal filling of this pocket requires defined geometry at the 1-position [3]. (1,4-Dimethylcyclohexyl)methanamine, with methyl groups at both the 1- and 4-positions, provides a conformationally biased scaffold that may reduce the entropic penalty paid upon binding to sterically complementary targets.

Conformational restriction molecular recognition binding affinity

Optimal Research and Procurement Scenarios for (1,4-Dimethylcyclohexyl)methanamine CAS 1511900-85-8


Scaffold-Hopping Campaign for DPP IV / Serine Protease Inhibitor Discovery

Medicinal chemistry teams developing next-generation DPP IV inhibitors can employ (1,4-dimethylcyclohexyl)methanamine as the core scaffold for constructing C-(1-aryl-cyclohexyl)-methylamine analogs, a chemotype validated by Novartis with low-nanomolar potency (IC₅₀ < 10 nM for optimized members) and excellent oral pharmacokinetics in rodent models [1]. The primary amine enables rapid parallel library synthesis via amide coupling or reductive amination with diverse aryl aldehydes; the 1,4-dimethyl substitution provides conformational pre-organization that may reduce entropic binding penalties relative to unsubstituted cyclohexylmethylamine-based libraries [2]. Procurement of individual diastereomers is advised to avoid confounding stereochemical mixtures in biochemical assays, as DPP IV co-crystal structures demonstrate that only one diastereomer adopts the bioactive binding conformation [1].

NMDA Receptor Subtype Selectivity Profiling Using Substituted Cyclohexylmethylamine Probes

Neuroscience groups seeking to develop subtype-selective NMDA receptor antagonists can use (1,4-dimethylcyclohexyl)methanamine as a structurally differentiated starting point within the amino-alkyl-cyclohexane class. The Merz series demonstrates that methyl substitution pattern on the cyclohexane ring dictates NMDA receptor subtype selectivity: MRZ 2/579 (1,3,3,5,5-pentamethyl) showed no selectivity (NR1a/2A–2D IC₅₀ values: 0.42–0.56 µM), whereas memantine exhibited 3-fold preference for NR1a/2C and NR1a/2D over NR1a/2A [3]. The 1,4-dimethyl substitution represents an unexplored combination within this SAR landscape, and its distinct spatial arrangement of methyl groups may yield a novel selectivity profile. The primary amine can be functionalized to explore additional interactions with the channel pore, while the predicted logP of ~2.3 suggests favorable CNS penetration properties [4].

Covalent Inhibitor and Chemical Probe Design via Primary Amine Derivatization

The primary amine of (1,4-dimethylcyclohexyl)methanamine provides a versatile synthetic handle for constructing covalent inhibitors and activity-based probes targeting serine hydrolases, cysteine proteases, or kinases. Unlike tertiary amine cyclohexyl derivatives (e.g., DMCHA), which cannot form amide or urea linkages, this building block can be directly elaborated into acrylamide warheads (for cysteine targeting), sulfonyl fluoride electrophiles (for serine hydrolases), or chloroacetamide motifs (for broad cysteine reactivity) . The substituted cyclohexyl core offers steric bulk that can be exploited to tune target selectivity by restricting access to off-target active sites—a strategy validated by the Factor VIIa–cyclohexylmethanamine co-crystal structure (PDB: 5PAA, 1.98 Å resolution), which confirms that the cyclohexylmethylamine moiety can occupy the S1 pocket of trypsin-like serine proteases with shape complementarity [5].

Stereochemistry-Dependent Fragment-Based Drug Discovery (FBDD)

Fragment-based screening campaigns can incorporate (1,4-dimethylcyclohexyl)methanamine as a stereochemically defined, low-molecular-weight (141.25 Da) fragment with balanced lipophilicity (predicted logP ~2.3) and hydrogen-bonding capacity (one amine donor/acceptor pair). The compound satisfies the 'rule of three' fragment criteria (MW < 300, clogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [6]. Its availability as separated cis/trans diastereomers allows fragment libraries to incorporate stereochemical diversity—a parameter often overlooked in fragment collections despite evidence that stereochemistry can dramatically affect fragment hit rates and binding modes . The cyclohexylmethylamine core has been crystallographically validated as a ligand-efficient binder in both the DPP IV (PDB: 4N8E) and Factor VIIa (PDB: 5PAA) active sites, confirming its suitability as a privileged fragment scaffold for protease targets [1][5].

Quote Request

Request a Quote for (1,4-Dimethylcyclohexyl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.